molecular formula C9H10N4O2 B371970 1,6,7-Trimethylpteridine-2,4-dione CAS No. 50256-21-8

1,6,7-Trimethylpteridine-2,4-dione

Cat. No.: B371970
CAS No.: 50256-21-8
M. Wt: 206.2g/mol
InChI Key: XCOSZAUDQCILGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-Trimethylpteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its unique structure, which includes three methyl groups and a pteridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-Trimethylpteridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diamine with a diketone in the presence of an acid catalyst. The reaction conditions often include:

  • Temperature: 80-120°C
  • Solvent: Ethanol or methanol
  • Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethylpteridine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydropteridines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-quinone, while reduction can produce 1,6,7-trimethyl-2,4-dihydropteridine.

Scientific Research Applications

1,6,7-Trimethylpteridine-2,4-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,6,7-Trimethylpteridine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating signaling molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Biopterin: A naturally occurring pteridine derivative involved in various biological processes.

    Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

Uniqueness

1,6,7-Trimethylpteridine-2,4-dione is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to other pteridines, it may exhibit distinct properties that make it suitable for specialized applications.

Properties

IUPAC Name

1,6,7-trimethylpteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-4-5(2)11-7-6(10-4)8(14)12-9(15)13(7)3/h1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOSZAUDQCILGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NC(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879468
Record name 2,4(1H,3H)-Pteridinedione, 1,6,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50256-21-8
Record name 2,4(1H,3H)-Pteridinedione, 1,6,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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